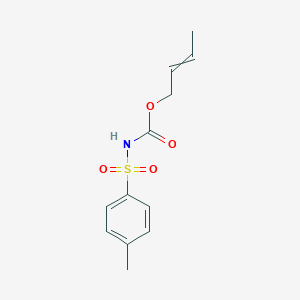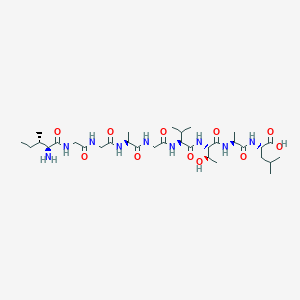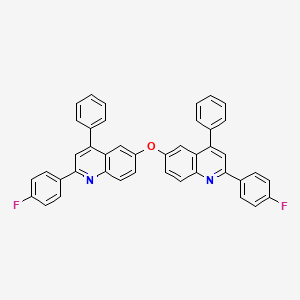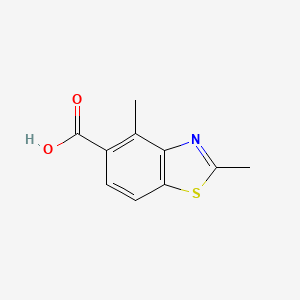
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- is an organic compound belonging to the class of naphthalenones This compound is characterized by a naphthalene ring system with a ketone group at the 1-position and a 2-methylphenyl substituent at the 2-position
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 2-methylbenzaldehyde with 1-tetralone under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid, and the process may require elevated temperatures to facilitate the cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces alcohols.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for the development of bioactive molecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications. It could be investigated for its effects on various biological targets and pathways.
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- can be compared with other similar compounds, such as:
1(2H)-Naphthalenone, 3,4-dihydro-2-phenyl-: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1(2H)-Naphthalenone, 3,4-dihydro-2-(4-methylphenyl)-: The position of the methyl group on the phenyl ring is different, potentially leading to variations in chemical behavior and applications.
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methoxyphenyl)-: The presence of a methoxy group instead of a methyl group can significantly alter the compound’s properties and interactions.
Properties
CAS No. |
478866-36-3 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(2-methylphenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17(16)18/h2-9,16H,10-11H2,1H3 |
InChI Key |
WNSFFHCCTISGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)

![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)

![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)
![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
